LSD1 Inhibitory Potency: Ortho-Bromo ACPA Outperforms Tranylcypromine
In head-to-head LSD1 enzyme assays, ortho-, meta-, and para-bromo substituted trans-2-arylcyclopropylamines all exhibited greater inhibitory activity than the parent compound tranylcypromine (trans-2-phenylcyclopropylamine; 2-PCPA) [1]. While the unsubstituted 2-PCPA displays an LSD1 IC50 of approximately 32 µM, the introduction of a bromine atom at the para-position reduces the IC50 to the low micromolar range (reported as 1.9–2.5 µM for selected analogs), representing a ~13–17-fold potency gain [2]. The ortho-bromo analog, sharing the identical 2-bromophenyl topological motif with the target compound, participates in this activity enhancement trend [1]. The crystallographic structure of LSD1-CoREST in complex with para-bromo-(+)-cis-2-phenylcyclopropyl-1-amine (PDB 2XAF, 3.25 Å) confirms the accommodation of the bromine atom within the FAD-proximal pocket, supporting a direct steric-electronic rationale for the potency boost [3].
| Evidence Dimension | LSD1 half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 not individually determined for the exact target compound; ortho-bromo ACPAs are reported as more active than tranylcypromine [1]. |
| Comparator Or Baseline | Tranylcypromine (2-PCPA): IC50 ≈ 32 µM. Para-bromo analog: IC50 ≈ 1.9–2.5 µM [2]. |
| Quantified Difference | ~13–17-fold improvement for para-bromo; ortho-bromo analogs co-classified as superior to 32 µM baseline. |
| Conditions | Recombinant human LSD1 enzyme assay (fluorescence-based); tranylcypromine and brominated ACPA derivatives tested in parallel [1][2]. |
Why This Matters
For LSD1-focused drug discovery programs, the ortho-bromophenyl ACPA scaffold provides a validated potency advantage over the widely available tranylcypromine starting point.
- [1] Benelkebir, H. et al. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorg. Med. Chem. 2011, 19, 3706–3715. View Source
- [2] Patents-Review.com. Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use — citing IC50 of 32 µM for PCPA vs 2.5 and 1.9 µM for compounds 1 and 2. View Source
- [3] RCSB PDB. 2XAF: Crystal structure of LSD1-CoREST in complex with para-bromo-(+)-cis-2-phenylcyclopropyl-1-amine. View Source
